1-(4-Methoxyphenyl)-3-(methylamino)azetidin-2-one
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Overview
Description
1-(4-Methoxyphenyl)-3-(methylamino)azetidin-2-one is a chemical compound with a molecular formula of C11H14N2O2 It is known for its unique azetidinone ring structure, which is a four-membered lactam
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-(methylamino)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with methylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as an acid chloride, to form the azetidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-(methylamino)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, leading to the formation of various substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can break the azetidinone ring, resulting in the formation of corresponding amides or carboxylic acids.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(methylamino)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain bacterial and viral infections.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(methylamino)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(methylamino)azetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(4-Methoxyphenyl)azetidin-2-one: Lacks the methylamino group, resulting in different chemical and biological properties.
1-(4-Methoxyphenyl)-4-(4-methylphenyl)azetidin-2-one: Contains an additional phenyl group, which may alter its reactivity and applications.
4-[(4-Methoxyphenyl)methyl]azetidin-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(methylamino)azetidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-12-10-7-13(11(10)14)8-3-5-9(15-2)6-4-8/h3-6,10,12H,7H2,1-2H3 |
InChI Key |
FGNXIOHGTILDPR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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